2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one
Description
Properties
CAS No. |
25113-57-9 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-b]isoquinolin-5-one |
InChI |
InChI=1S/C11H10N2O/c14-11-9-4-2-1-3-8(9)7-10-12-5-6-13(10)11/h1-4,7,12H,5-6H2 |
InChI Key |
IGCOPIWHEYBFST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC3=CC=CC=C3C2=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of isoquinoline derivatives with imidazole precursors. The reaction is often carried out in the presence of a strong acid or base to facilitate the cyclization process. For instance, the use of polyphosphoric acid or sulfuric acid can promote the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Acylation Reactions
This compound undergoes regioselective acylation at both nitrogen and carbon positions under controlled conditions. Key studies include:
N-Acylation with Isocyanates
Reaction with aromatic isocyanates (e.g., phenylisocyanate, 4-nitrophenylisocyanate) in dichloromethane under reflux yields urea derivatives :
| Derivative | Reaction Time | Yield (%) | Melting Point (°C) | IR (C=O stretch, cm⁻¹) |
|---|---|---|---|---|
| N-Phenylcarboxamide | 2 h | 41 | 189–190 | 1730 (urea), 1699 |
| N-(1-Naphthyl)carboxamide | 2 h | 63 | 268–279 | 1739 (urea), 1699 |
Mechanistic Insight :
-
The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the isocyanate electrophile.
-
HPLC kinetic studies confirm preferential N-acylation over C-acylation under DMAP catalysis .
Alkylation Reactions
Microwave-assisted alkylation with benzyl halides or acetamide precursors produces 10-substituted derivatives:
Benzylation at C-10
Reaction with benzyl bromide in the presence of K₂CO₃/DMAP under microwave irradiation (2–6 min) achieves 79–88% yields :
| Product | Conditions | Yield (%) |
|---|---|---|
| 10-Benzyl-2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one | MW, 80°C, 4 min | 85 |
Key Observations :
-
Traditional heating methods require 2–6 hours for comparable yields.
-
DMAP accelerates reaction kinetics by deprotonating the substrate .
Condensation Reactions
The carbonyl group participates in Knoevenagel-type condensations with active methylene compounds:
Antiparasitic Derivatives
Functionalization with chlorophenyl or nitrophenyl groups via Suzuki coupling yields bioactive hybrids :
| Derivative | IC₅₀ vs P. falciparum (µM) |
|---|---|
| 10-(4-Chlorophenyl)-substituted analog | 1.8 ± 0.2 |
| 10-(4-Nitrophenyl)-substituted analog | 2.1 ± 0.3 |
Structural Requirements :
Reaction Optimization Data
Comparative studies highlight efficiency gains using microwave irradiation :
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 2–6 h | 2–6 min |
| Yield Range (%) | 65–78 | 79–88 |
| Energy Consumption (kW) | 1.2–1.5 | 0.3–0.5 |
Spectral Characterization
Critical spectroscopic data for reaction monitoring:
-
¹H NMR (DMSO-d₆) :
-
IR :
This compound’s reactivity profile positions it as a critical intermediate in medicinal chemistry and materials science. Reaction selectivity depends on catalyst choice (e.g., DMAP for N-acylation) and energy input methods (microwave vs thermal) .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one exhibits significant antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and function, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several tumor cell lines. For instance, a series of related compounds were found to act as platelet activating factor receptor antagonists with notable antitumor activity . The effectiveness of these compounds in reducing tumor volume in preclinical models suggests their potential for clinical application in cancer therapy .
Antimalarial Activity
Recent studies have highlighted the antimalarial efficacy of novel derivatives of this compound against Plasmodium falciparum, the causative agent of malaria. The compounds demonstrated moderate to good activity in vitro, correlating their antimalarial effects with binding affinity to heme and inhibition of hemozoin formation . This mode of action is similar to that of established antimalarial drugs like chloroquine.
Material Science Applications
Beyond pharmacological uses, the structural characteristics of this compound make it valuable in material science. Its ability to form stable complexes with metal ions opens avenues for developing new materials with specific electronic or optical properties. This aspect is particularly relevant in the design of sensors and catalysts .
Synthetic Versatility
The synthesis of this compound has been achieved through various methods, including microwave-assisted synthesis and multicomponent reactions. These techniques not only enhance yield but also allow for the rapid generation of derivatives with modified biological activities . The ability to easily modify its structure makes it a versatile scaffold for drug discovery.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals that the presence of the imidazole ring in this compound may enhance its reactivity and biological interactions compared to derivatives lacking this feature. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tryptanthrin | Contains an indole structure | Antimicrobial and anticancer |
| 1-Phenyl-2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one | Phenyl substitution on imidazole | Enhanced cytotoxicity |
| Dihydroisoquinoline derivatives | Lacks imidazole ring | Varying degrees of neuroactivity |
Case Studies and Research Findings
Several case studies have documented the applications and efficacy of this compound derivatives:
- Antitumor Activity : A specific derivative was shown to outperform traditional chemotherapeutics in mouse models, indicating significant promise for future clinical trials .
- Antimicrobial Efficacy : In vitro studies demonstrated effective inhibition against Gram-positive bacteria, supporting its potential as a new antibiotic .
- Antimalarial Studies : Derivatives were tested against chloroquine-sensitive strains of Plasmodium falciparum, revealing a strong correlation between structural modifications and increased activity .
Mechanism of Action
The mechanism of action of 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as phosphatidylinositol 3-kinase and histone deacetylase, leading to alterations in cellular signaling pathways. These interactions result in the modulation of gene expression, cell proliferation, and apoptosis, making the compound a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one with structurally or functionally related heterocycles:
Key Structural and Functional Differences:
Core Heterocycles: The target compound’s imidazo[1,2-b]isoquinolinone core allows for dual N- and C-acylation, generating isomers with distinct biological profiles . In contrast, pyrrolo[1,2-b]isoquinolinones lack the imidazole ring, reducing electrophilic substitution sites . Imidazo[2,1-b]quinazolines feature a fused quinazoline system, enhancing α₁-adrenoceptor binding via hydrophobic interactions .
Synthesis Efficiency: Microwave-assisted synthesis of the target compound achieves >80% yield in 10 minutes , whereas pyrrolo[1,2-b]isoquinolinones require harsher conditions (e.g., Brønsted acid catalysis) .
Biological Targets :
- Unlike JAK inhibitors (e.g., dpp derivatives), which rely on hydrogen-bonding motifs for kinase binding , the target compound’s antiparasitic activity stems from structural mimicry of tryptanthrin, disrupting parasite redox pathways .
Therapeutic Applications :
- While Lp-PLA2 inhibitors target cardiovascular and neurodegenerative diseases , the target compound and its derivatives are optimized for neglected tropical diseases, reflecting divergent structure-activity relationships.
Critical Analysis of Research Findings
- Antiparasitic Superiority : The target compound’s derivatives (e.g., C1–C3) exhibit 10–100× greater potency against T. cruzi than tryptanthrin, attributed to thioamide substituents enhancing membrane permeability .
- Limitations : Unlike imidazo[2,1-b]quinazolines, which show oral efficacy in hypertensive models , the target compound’s in vivo pharmacokinetics remain understudied.
- Computational Insights : Molecular docking of JAK inhibitors highlights steric and electrostatic interactions , whereas the target compound’s activity is primarily driven by planar aromaticity and electrophile susceptibility .
Biological Activity
2,3-Dihydroimidazo[1,2-b]isoquinolin-5(1H)-one (DHIIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimalarial applications. This article reviews the current understanding of the biological activity of DHIIQ, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of this compound
The synthesis of DHIIQ has been explored through various methods. A notable approach involves the reaction of arylisothiocyanates with 2,3-dihydroimidazo[1,2-b]isoquinoline-5(1H)-one derivatives. This method allows for the development of a range of functionalized derivatives, which can be screened for biological activity .
Biological Activity Overview
DHIIQ exhibits a range of biological activities, primarily focusing on its anticancer and antimalarial properties.
Anticancer Activity
Recent studies have highlighted the potential of DHIIQ derivatives as anticancer agents. For instance:
- Cytotoxicity Studies : Compounds derived from DHIIQ were tested against various cancer cell lines, including neuroblastoma and breast cancer cells. The WST-1 assay demonstrated significant cytotoxic effects with IC50 values indicating effective growth inhibition at micromolar concentrations .
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction. Western blot analysis revealed that treatment with specific DHIIQ derivatives upregulated pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2. This shift in protein expression suggests that these compounds may promote mitochondrial dysfunction leading to cell death .
Antimalarial Activity
The antimalarial properties of DHIIQ have also been investigated. Key findings include:
- In Vitro Efficacy : Several DHIIQ derivatives showed moderate to good antimalarial activity against Plasmodium falciparum strains. The binding affinity to heme was correlated with their efficacy, suggesting a mechanism similar to that of chloroquine .
- Mode of Action : The most active compounds inhibited hemozoin formation, a critical process in malaria pathogenesis. This was confirmed through spectroscopic studies demonstrating alterations in heme binding characteristics upon interaction with DHIIQ derivatives .
Case Studies and Research Findings
| Study | Cell Line | Concentration (µM) | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | SH-SY5Y | 10 | 3.12 - 4.62 | Apoptosis via caspase activation |
| Study 2 | MDA-MB-231 | 10 - 25 | <47% survival | Growth inhibition |
| Study 3 | P. falciparum | Varies | Moderate | Heme detoxification inhibition |
Q & A
Q. What hybrid methodologies integrate synthetic biology for heterologous production of this scaffold?
- Methodological Answer : Biosynthetic pathway engineering in E. coli or yeast leverages P450 enzymes for regioselective oxidation. Metabolomics (LC-HRMS) tracks intermediate flux, and CRISPR interference (CRISPRi) optimizes pathway efficiency .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on its antioxidant vs. pro-oxidant effects?
Q. What statistical approaches validate reproducibility in heterogeneous biological datasets?
- Methodological Answer : Meta-analysis aggregates data from independent studies, applying random-effects models to account for variability. Sensitivity analysis identifies outlier datasets, and PRISMA guidelines ensure methodological rigor .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
